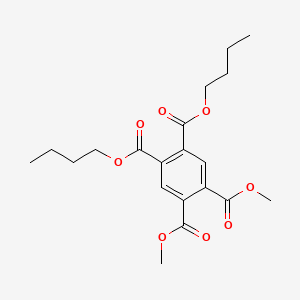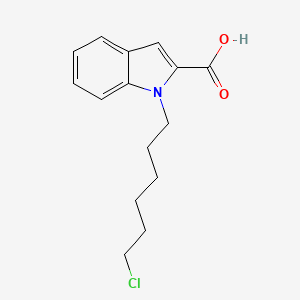
1-(6-Chlorohexyl)-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chlorohexyl)-1H-indole-2-carboxylic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound features a chlorohexyl group attached to the indole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chlorohexyl)-1H-indole-2-carboxylic acid typically involves the reaction of 1H-indole-2-carboxylic acid with 6-chlorohexyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chlorohexyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The chlorohexyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield indole-2-methanol .
Scientific Research Applications
1-(6-Chlorohexyl)-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(6-Chlorohexyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets in biological systems. The chlorohexyl group can enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. The indole ring is known to interact with various biological pathways, influencing cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
1-(6-Chlorohexyl)-1H-indole: Similar structure but lacks the carboxylic acid group.
1-(6-Chlorohexyl)-1H-indole-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
6-Chlorohexyl chloroacetate: Contains a chlorohexyl group but is not an indole derivative.
Uniqueness: 1-(6-Chlorohexyl)-1H-indole-2-carboxylic acid is unique due to the presence of both the chlorohexyl group and the carboxylic acid group on the indole ring. This combination can result in distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
61205-70-7 |
|---|---|
Molecular Formula |
C15H18ClNO2 |
Molecular Weight |
279.76 g/mol |
IUPAC Name |
1-(6-chlorohexyl)indole-2-carboxylic acid |
InChI |
InChI=1S/C15H18ClNO2/c16-9-5-1-2-6-10-17-13-8-4-3-7-12(13)11-14(17)15(18)19/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,18,19) |
InChI Key |
MTBHKSNRPKKBDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CCCCCCCl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


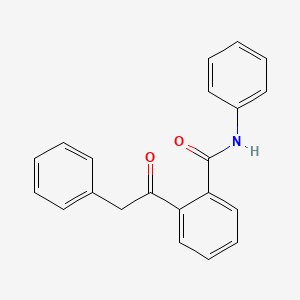
![4,7,8-Trichlorotetrazolo[1,5-a]quinoxaline](/img/structure/B14594286.png)
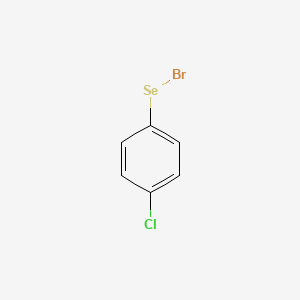
![5-[(4-Chlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene](/img/structure/B14594294.png)
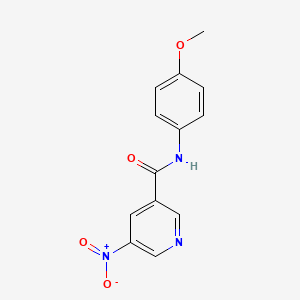
![3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]-](/img/structure/B14594300.png)
![Benzo[h]quinolin-4-amine, 3-methyl-N-1-naphthalenyl-](/img/structure/B14594302.png)
![2-(2-Phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B14594308.png)

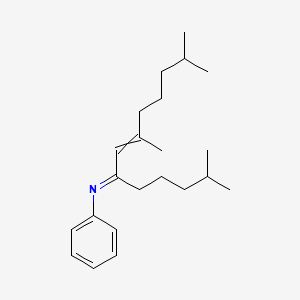
silane](/img/structure/B14594329.png)
